molecular formula C21H20N4O5S2 B4628944 N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4628944
M. Wt: 472.5 g/mol
InChI Key: GZTFWZSFPJLNGU-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, a piperidine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor using nitric acid.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride.

    Coupling Reactions: The final step involves coupling the thiazole, nitrophenyl, piperidine, and sulfonylbenzamide moieties under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole or sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thiazole and nitrophenyl groups could play a crucial role in binding to the active sites of enzymes or receptors, while the sulfonyl and piperidine moieties may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-morpholin-1-ylsulfonylbenzamide
  • N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Uniqueness

N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidine ring, which can impart specific pharmacokinetic and pharmacodynamic properties

Properties

IUPAC Name

N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c26-20(16-6-10-18(11-7-16)32(29,30)24-12-2-1-3-13-24)23-21-22-14-19(31-21)15-4-8-17(9-5-15)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFWZSFPJLNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
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N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

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